2-Hydroxypentadecanoic acid

Beschreibung

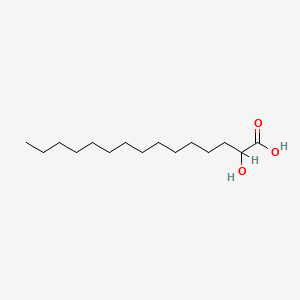

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-hydroxypentadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(16)15(17)18/h14,16H,2-13H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKASEPJANRVKDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70947933 | |

| Record name | 2-Hydroxypentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70947933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2507-54-2 | |

| Record name | 2-Hydroxypentadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2507-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxypentadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002507542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70947933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Emerging Significance of 2-Hydroxypentadecanoic Acid: A Technical Guide for Researchers

Foreword

The landscape of lipid biology is in a constant state of flux, with novel molecules and pathways continually emerging to challenge and refine our understanding of cellular function and disease. Among these, the odd-chain fatty acids and their hydroxylated derivatives are gaining prominence. This guide focuses on a specific molecule at the intersection of these two classes: 2-hydroxy C15:0 fatty acid (2-hydroxypentadecanoic acid). While direct research on this particular fatty acid is in its nascent stages, this document synthesizes the current knowledge of its parent compound, pentadecanoic acid (C15:0), and the broader class of 2-hydroxy fatty acids to provide a comprehensive technical overview of its potential biological significance. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising area of lipid research.

Introduction: The Context of 2-Hydroxy Fatty Acids and C15:0

2-Hydroxy Fatty Acids: More Than Just Structural Components

2-hydroxy fatty acids (hFAs) are a unique class of lipids characterized by a hydroxyl group at the alpha-carbon position. For many years, they were primarily considered structural components of sphingolipids, particularly abundant in the nervous system, skin, and kidneys.[1] These 2-hydroxylated sphingolipids are crucial for maintaining the integrity of the myelin sheath and the skin's permeability barrier.[1][2] However, emerging evidence suggests that hFAs and their sphingolipid derivatives are also active participants in cell signaling.[1]

The synthesis of 2-hydroxy fatty acids is catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H) .[3][4] The critical role of this enzyme is underscored by the severe neurological disorders, such as leukodystrophy and hereditary spastic paraplegia 35 (HSP35), that arise from mutations in the FA2H gene.[2][3][5][6] This genetic evidence firmly establishes the indispensable nature of 2-hydroxylated lipids in human health.

Pentadecanoic Acid (C15:0): An Odd-Chain Fatty Acid with Pleiotropic Benefits

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid that has garnered significant attention for its wide-ranging health benefits.[7][8] Found in sources like dairy fat, ruminant meat, and certain plants and fish, C15:0 is now considered by many to be an essential fatty acid.[8][9][10][11] A growing body of evidence links higher circulating levels of C15:0 to a reduced risk of chronic conditions, including type 2 diabetes, cardiovascular disease, and nonalcoholic fatty liver disease.[7][9][12][13]

Mechanistically, C15:0 exhibits pleiotropic effects, acting as a signaling molecule that modulates key cellular pathways. It is a dual partial agonist for peroxisome proliferator-activated receptors alpha and delta (PPARα/δ) and an activator of AMP-activated protein kinase (AMPK), while inhibiting the mechanistic target of rapamycin (mTOR) and the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.[7][8][14] These activities contribute to its observed anti-inflammatory, antifibrotic, and anticancer properties.[7][8][12] Furthermore, C15:0 has been shown to improve mitochondrial function and reduce oxidative stress.[7][8][10][13]

Biosynthesis and Metabolism of 2-Hydroxy C15:0 Fatty Acid

The direct synthesis of 2-hydroxy C15:0 has not been extensively studied; however, it is logical to infer the pathway based on the known mechanisms of fatty acid hydroxylation.

The Role of Fatty Acid 2-Hydroxylase (FA2H)

The primary enzyme responsible for the 2-hydroxylation of fatty acids is FA2H.[3][4] This enzyme introduces a hydroxyl group at the C-2 position of a fatty acyl-CoA. Therefore, the biosynthesis of 2-hydroxy C15:0 would likely involve the conversion of pentadecanoyl-CoA to 2-hydroxypentadecanoyl-CoA by FA2H.

Caption: Proposed biosynthesis of 2-hydroxypentadecanoyl-CoA via FA2H.

Incorporation into Sphingolipids

Once synthesized, 2-hydroxypentadecanoyl-CoA can be incorporated into sphingolipids by ceramide synthases to form 2-hydroxy C15:0-ceramides. These can be further metabolized to more complex sphingolipids like 2-hydroxy C15:0-glucosylceramides and 2-hydroxy C15:0-sphingomyelin.

Putative Biological Significance and Signaling Roles

Given the potent biological activities of its parent compound, C15:0, and the established importance of 2-hydroxylation, 2-hydroxy C15:0 is likely a key signaling molecule with distinct functions.

Modulation of Cellular Membranes

Like its non-hydroxylated counterpart, 2-hydroxy C15:0 is expected to be incorporated into cell membranes.[12][13] The presence of the hydroxyl group would increase the polarity of the fatty acid, potentially altering membrane fluidity, lipid raft formation, and the function of membrane-associated proteins. This could have profound effects on cellular signaling and transport processes.

Anti-inflammatory and Immunomodulatory Effects

C15:0 is known to exert potent anti-inflammatory effects by inhibiting the JAK-STAT and NF-κB pathways.[7] It is plausible that 2-hydroxy C15:0 shares or even enhances these properties. The hydroxyl group may facilitate interactions with specific receptors or enzymes involved in inflammatory signaling cascades.

Sources

- 1. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. FA2H fatty acid 2-hydroxylase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. FA2H gene: MedlinePlus Genetics [medlineplus.gov]

- 5. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Molecular and cellular mechanisms of pentadecanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nutritional C15:0 Deficiency Syndrome May Explain Accelerated Aging in Younger People [prweb.com]

- 10. fatty15.com [fatty15.com]

- 11. youtube.com [youtube.com]

- 12. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds[v1] | Preprints.org [preprints.org]

2-Hydroxypentadecanoic Acid: Physicochemical Profiling, Biosynthetic Pathways, and Analytical Protocols

This technical guide provides a comprehensive analysis of 2-Hydroxypentadecanoic acid , a specific alpha-hydroxy fatty acid (α-HFA) with significant implications in lipidomics, membrane biophysics, and metabolic disease research.

Executive Summary

2-Hydroxypentadecanoic acid (C15:0 α-OH) is an odd-chain, saturated fatty acid characterized by a hydroxyl group at the alpha-carbon position.[1] Unlike common even-chain fatty acids, its presence in mammalian systems often signals specific dietary intake (ruminant fats), microbial metabolism, or peroxisomal alpha-oxidation activity. In drug development, this molecule is gaining traction as a membrane-stabilizing agent in liposomal formulations and as a biomarker for sphingolipid metabolic disorders.

Part 1: Physicochemical Characterization

The precise molecular definition is critical for accurate mass spectrometry calibration and stoichiometric calculations in formulation.[1]

Molecular Identity Table[1]

| Property | Value | Technical Notes |

| IUPAC Name | 2-Hydroxypentadecanoic acid | Also known as α-Hydroxypentadecanoic acid.[1] |

| CAS Registry Number | 2507-54-2 | Distinct from ω-hydroxy (15-hydroxy) isomer (CAS 4617-33-8).[1] |

| Molecular Formula | C₁₅H₃₀O₃ | Saturated, odd-chain.[1] |

| Molecular Weight | 258.40 g/mol | Monoisotopic mass: 258.2195 Da.[1] |

| pKa (Predicted) | ~4.7 (Carboxyl) | The α-hydroxyl group increases acidity slightly relative to non-hydroxylated FA.[1] |

| LogP (Predicted) | ~5.8 | Highly lipophilic; requires organic solvents (CHCl₃, MeOH) for extraction.[1] |

| Physical State | Crystalline Solid | Melting point approx. 85–90 °C. |

Structural Causality

The presence of the hydroxyl group at C2 (alpha position) introduces a capability for intermolecular hydrogen bonding near the polar headgroup region of lipid bilayers. In sphingolipids, this hydroxyl group acts as a hydrogen bond donor to the amide oxygen of the ceramide linkage, significantly increasing the phase transition temperature (

Part 2: Biosynthesis and Biological Significance

Understanding the origin of 2-Hydroxypentadecanoic acid distinguishes it from standard metabolic noise.[1]

The FA2H Pathway

In mammalian systems, 2-hydroxylation is catalyzed by Fatty Acid 2-Hydroxylase (FA2H) .[2][3] This enzyme specifically modifies fatty acids intended for incorporation into sphingolipids (cerebrosides and sulfatides), which are abundant in the myelin sheath of the nervous system [2].

-

Substrate Specificity: FA2H typically prefers C22–C26 fatty acids.[1] The presence of C15 α-OH suggests either:

The Odd-Chain Nuance

Odd-chain fatty acids (OCFAs) like C15 are not major products of mammalian de novo lipogenesis (which produces C16).[1] C15 backbones are primarily derived from:

-

Dietary Sources: Ruminant dairy fats (products of bacterial fermentation in the cow rumen).[1]

-

Microbial Synthesis: Gut microbiota production.[1]

-

Alpha-Oxidation: Sequential shortening of longer chains.[1]

Pathological Relevance

Defects in the alpha-oxidation pathway (e.g., Refsum disease mechanisms) or FA2H mutations (Leukodystrophy) can alter the ratio of hydroxylated to non-hydroxylated fatty acids. 2-Hydroxypentadecanoic acid serves as a specific lipophilic marker for these metabolic fluxes.[1]

Part 3: Analytical Workflow (GC-MS)

Quantifying 2-Hydroxypentadecanoic acid requires overcoming two challenges: the low volatility of the free acid and the need to derivatize both the carboxyl and hydroxyl groups for stable gas chromatography.

Protocol: Two-Step Derivatization for GC-MS

Rationale: Single-step methylation leaves the 2-OH group free, leading to peak tailing and thermal instability. We employ a Methylation-Silylation strategy.[1][4]

Step 1: Lipid Extraction[1]

-

Homogenize 50 mg tissue or 200 µL plasma in 2 mL Chloroform:Methanol (2:1 v/v).

-

Vortex for 1 min; centrifuge at 3000 x g for 5 min.

-

Collect lower organic phase (lipids) and dry under Nitrogen gas (

).[1]

Step 2: Methyl Esterification (FAME Formation)

-

Resuspend residue in 1 mL 14% Boron Trifluoride (

) in Methanol . -

Incubate at 60°C for 30 mins . (Converts COOH

COOMe). -

Extract with Hexane; dry under

.

Step 3: Trimethylsilylation (TMS Ether Formation)

-

Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1]

-

Incubate at 60°C for 30 mins . (Converts 2-OH

2-OTMS). -

Result: Methyl 2-((trimethylsilyl)oxy)pentadecanoate.

Visualization: Analytical Pathway

The following diagram illustrates the transformation and fragmentation logic.

Caption: Workflow for the extraction, dual-derivatization, and mass spectrometric identification of 2-Hydroxypentadecanoic acid.

Mass Spectrometry Interpretation (EI Mode)

For the derivative Methyl 2-((trimethylsilyl)oxy)pentadecanoate :

-

Molecular Ion (

): m/z 344 (often weak).[1] -

[M-15] (Loss of Methyl): m/z 329.[1]

-

[M-59] (Loss of COOCH₃): m/z 285. This is the diagnostic cleavage characteristic of α-hydroxy fatty acid methyl esters.

-

Base Peak: m/z 73 (TMS group).[1]

Part 4: Applications in Drug Development

Liposomal Stabilization

Incorporating 2-hydroxypentadecanoic acid into liposomal bilayers reduces membrane permeability.[1] The 2-OH group hydrogen bonds with the phosphate headgroups of phospholipids, "tightening" the membrane interface. This is critical for:

-

Sustained Release: Slowing the leakage of hydrophilic drugs.[1]

-

Stability: Protecting liposomes from hydrolysis during storage.[1]

FAHFA Synthesis

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) are a novel class of lipids with potent anti-diabetic and anti-inflammatory properties [3].[5][6] 2-Hydroxypentadecanoic acid serves as the backbone substrate for synthesizing specific FAHFA variants (e.g., Palmitic acid esterified to 2-Hydroxypentadecanoic acid) to test for enhanced bioactivity compared to standard C16/C18 variants.

References

-

Hama, H. (2010).[1][2] Fatty acid 2-Hydroxylation in mammalian sphingolipid biology. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(4), 405-414.[2]

-

Alderson, N. L., et al. (2004).[1] Fatty acid 2-hydroxylase: A novel enzyme involved in sphingolipid metabolism.[1] Journal of Biological Chemistry, 279, 48562-48568.

-

Yore, M. M., et al. (2014).[1] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[1][5] Cell, 159(2), 318-332.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5282903, 2-Hydroxypentadecanoic acid.[1] PubChem.

Sources

- 1. 2-Hydroxypentadecanoic acid | C15H30O3 | CID 5282903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. marinelipids.ca [marinelipids.ca]

- 5. Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Comparative Technical Guide: 2-Hydroxy vs. 3-Hydroxypentadecanoic Acid

This guide provides an advanced technical analysis of the structural, biosynthetic, and analytical distinctions between 2-hydroxypentadecanoic acid (2-OH C15:0) and 3-hydroxypentadecanoic acid (3-OH C15:0). It is designed for researchers in lipidomics, microbiology, and pharmaceutical development.

Executive Summary

While sharing an identical molecular formula (

-

3-Hydroxypentadecanoic Acid is a canonical bacterial metabolite, serving as a structural anchor in Lipid A (endotoxin) and a monomer in polyhydroxyalkanoates (PHAs). Its presence is a definitive biomarker for Gram-negative bacterial burden and specific surfactant-producing species (Bacillus, Pseudomonas).

-

2-Hydroxypentadecanoic Acid is primarily associated with eukaryotic stress responses (plant

-dioxygenases) and mammalian sphingolipid metabolism (via Fatty Acid 2-Hydroxylase, FA2H). It serves as a critical marker for neurodegenerative disorders involving myelin stability.

The ability to analytically differentiate these isomers via GC-MS fragmentation patterns (m/z 103 vs. m/z 90) is a prerequisite for accurate lipidomic profiling in drug discovery.

Chemical & Structural Analysis

Stereochemistry and Functional Group Positioning

The position of the hydroxyl group dictates the molecule's reactivity and biological role.

| Feature | 2-Hydroxypentadecanoic Acid ( | 3-Hydroxypentadecanoic Acid ( |

| IUPAC Name | 2-hydroxypentadecanoic acid | 3-hydroxypentadecanoic acid |

| Position | C2 (Alpha carbon, adjacent to carboxyl) | C3 (Beta carbon) |

| Chirality | Typically (R) in mammals/plants | Typically (R) in bacterial Lipid A |

| pKa (approx) | ~3.5 (Inductive effect of | ~4.5 (Similar to unsubstituted fatty acids) |

| Reactivity | Prone to | Prone to |

Structural Visualization

The following diagram contrasts the chemical structure and primary mass spectrometry fragmentation points.

Caption: Structural comparison highlighting the alpha vs. beta hydroxyl positions and their respective diagnostic MS cleavage sites.

Biosynthetic Origins & Metabolic Pathways

Understanding the origin of these lipids allows researchers to pinpoint the biological source (host vs. pathogen) in complex samples.

3-Hydroxypentadecanoic Acid: The Bacterial Signature

This isomer is synthesized via the Type II Fatty Acid Synthesis (FAS II) pathway, exclusive to bacteria and mitochondria.

-

Precursor: Odd-chain primers (Propionyl-CoA) derived from amino acids (Valine/Isoleucine) or environmental odd-chain acids.

-

Enzymology:

-

FabH/FabF: Condenses Malonyl-ACP with the primer.

-

FabG (Ketoacyl-ACP Reductase): Reduces the

-keto group to a -

Diverticul: Instead of dehydration (FabZ), the 3-OH-acyl-ACP is intercepted by LpxA/LpxD for Lipid A synthesis or PhaG for polyhydroxyalkanoate (PHA) storage.

-

-

Significance: Accumulation of 3-OH C15:0 suggests the presence of specific Gram-negative bacteria (e.g., Pectinatus, Veillonella) or biosurfactant producers (Bacillus lipopeptides).

2-Hydroxypentadecanoic Acid: The Eukaryotic Stress/Signal

This isomer arises from the modification of pre-existing fatty acids.

-

Mammalian Pathway:

-

Plant/Moss Pathway:

-

Enzyme:

-Dioxygenase ( -

Mechanism: Oxygenation of C15:0 to a 2-hydroperoxy intermediate, reduced to 2-hydroxy.

-

Role: Defense signaling against pathogens (wounding response).

-

Analytical Differentiation (GC-MS)

This is the most critical section for the laboratory scientist. Standard EI (Electron Ionization) GC-MS of Methyl Ester (FAME) derivatives provides the most robust differentiation.

Derivatization Protocol

Direct analysis of free fatty acids is poor. Two-step derivatization is recommended for hydroxy-fatty acids to improve volatility and fragmentation specificity.

-

Methylation:

/Methanol ( -

Silylation (Optional but Recommended): BSTFA + 1% TMCS (

C, 30 min)

Mass Spectral Fingerprints (FAME Derivatives)

| Isomer (Methyl Ester) | Diagnostic Ion (m/z) | Mechanistic Origin |

| 3-OH C15:0 | 103 (Base Peak) | Cleavage between C3 and C4. Fragment: |

| M-18 (254) | Loss of water (dehydration). | |

| 2-OH C15:0 | 90 | McLafferty Rearrangement . Specific to 2-hydroxy methyl esters. |

| M-59 (213) | Loss of Carbomethoxy group | |

| M-18 (254) | Loss of water (less intense than in 3-OH). |

Analytical Workflow Diagram

Caption: Step-by-step analytical workflow for distinguishing hydroxy-fatty acid isomers using GC-MS.

Applications in Drug Development & Research

3-OH C15:0 as an Endotoxin Biomarker

-

Context: Drug safety and sepsis research.

-

Application: While 3-OH C14:0 is the standard marker for LPS, 3-OH C15:0 is a specific marker for odd-chain producing bacteria (e.g., Pectinatus in brewery spoilage, or specific gut microbiota).

-

Drug Target: Inhibitors of LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase) are developed as novel antibiotics. Monitoring the depletion of 3-OH fatty acids in bacterial membranes is a direct pharmacodynamic marker of LpxC inhibition.

2-OH C15:0 in Neurodegenerative Disease

-

Context: Sphingolipid metabolism disorders.

-

Application: Mutations in the FA2H gene lead to Spastic Paraplegia 35 (SPG35) and Leukodystrophy.

-

Mechanism: Loss of 2-hydroxylation destabilizes myelin sheath galactolipids.

-

Research Use: 2-OH C15:0 (often used as an internal standard due to its low endogenous abundance compared to C24:0) is critical for quantifying FA2H activity in patient-derived cells.

Adjuvant Development

-

Synthetic Lipid A: Synthetic analogs of Lipid A (e.g., GLA, MPL) are used as vaccine adjuvants. The chain length and hydroxylation position (3-OH) are critical for TLR4 receptor agonist activity . Modifying the chain length to C15 (odd chain) modulates the immune potency and toxicity profile.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 182089, 3-Hydroxypentadecanoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5282903, 2-Hydroxypentadecanoic acid. Retrieved from [Link]

-

Jenske, R. & Vetter, W. (2007). Gas Chromatography/Electron-Capture Negative Ion Mass Spectrometry for the Quantitative Determination of 2- and 3-Hydroxy Fatty Acids in Bovine Milk Fat. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Hama, H. (2010). Fatty acid 2-Hydroxylation in Mammalian Sphingolipid Biology.[2] Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Retrieved from [Link]

-

Kaur, A. et al. (2019). Mass spectrum and fragmentation pattern of 3-hydroxy tetradecanoic acid.[4] ResearchGate.[4] Retrieved from [Link][2][4][5]

-

Nagano, M. et al. (2012). Arabidopsis Sphingolipid Fatty Acid 2-Hydroxylases (AtFAH1 and AtFAH2) Are Functionally Differentiated. Plant Physiology. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Arabidopsis Sphingolipid Fatty Acid 2-Hydroxylases (AtFAH1 and AtFAH2) Are Functionally Differentiated in Fatty Acid 2-Hydroxylation and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Technical Guide: Solubility & Handling of 2-Hydroxypentadecanoic Acid

[1][2]

Executive Summary

2-Hydroxypentadecanoic acid (2-OH-C15:0) is a rare, odd-chain alpha-hydroxy fatty acid (α-HFA).[1][2] Unlike its non-hydroxylated parent (pentadecanoic acid), the presence of a hydroxyl group at the alpha carbon introduces specific intermolecular hydrogen bonding capabilities and increases acidity (lower pKa).[2] These physicochemical alterations significantly impact its solubility profile, requiring specific solvent systems for optimal dissolution and stability.[2]

This guide provides a validated technical framework for solubilizing 2-Hydroxypentadecanoic acid for use in liposomal formulation, mass spectrometry standards, and cell-based assays.[1][2]

Part 1: Physicochemical Profile

Understanding the molecular drivers of solubility is prerequisite to experimental design.[1] The α-hydroxyl group creates a "polar head" modification that increases the melting point relative to the non-hydroxy analog, necessitating thermal energy for initial dissolution.[2]

| Property | Value | Technical Implication |

| Molecular Formula | C₁₅H₃₀O₃ | Odd-chain saturated fatty acid.[1][2][3] |

| Molecular Weight | 258.40 g/mol | Suitable for standard gravimetric preparation.[1][2] |

| Melting Point | 89.5–90.0 °C | Critical: Significantly higher than body temp.[1][2] Requires heating >50°C for initial solubilization in organic solvents. |

| pKa (Estimated) | ~3.8–4.0 | More acidic than non-OH fatty acids (pKa ~4.[2]8) due to electron-withdrawing α-OH.[1] Ionizes readily at physiological pH.[1] |

| LogP (Octanol/Water) | ~4.1–5.8 | Highly lipophilic.[2] Will partition strictly into organic phases or lipid bilayers.[1] |

Part 2: Solubility Landscape

The solubility of 2-Hydroxypentadecanoic acid is dictated by the competition between the hydrophobic alkyl tail (C15) and the dual H-bonding capacity of the carboxyl and α-hydroxyl groups.[1]

Primary Solvent Systems (Stock Solutions)

These solvents are recommended for preparing high-concentration stocks (>10 mg/mL) for long-term storage.[1][2]

-

Chloroform:Methanol (2:1 v/v): The "Gold Standard" for lipid handling.[1] Chloroform solvates the aliphatic tail, while methanol disrupts the intermolecular hydrogen bonds between the α-hydroxyl/carboxyl headgroups.[2]

-

Ethanol (Absolute):

-

DMSO (Dimethyl Sulfoxide):

Aqueous Compatibility

2-Hydroxypentadecanoic acid is practically insoluble in water.[1]

-

Direct Addition: Will result in a floating precipitate or micellar aggregates.[1]

-

Buffer Solubility: Can be improved by adjusting pH > 8.0 (forming the carboxylate salt), but the α-hydroxy group may still drive aggregation.[1][2]

-

Biological Delivery: Must be delivered via a vehicle (BSA-complex or Liposome) or diluted from a DMSO stock (final DMSO <0.1%).[1]

Part 3: Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (DMSO)

Objective: Create a 10 mM stock solution for biological assays.

-

Weighing: Weigh 2.58 mg of 2-Hydroxypentadecanoic acid into a sterile glass amber vial (avoid plastic to prevent leaching).

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (biotech grade).

-

Thermal Activation:

-

Sonication: Sonicate in a bath sonicator for 5–10 minutes while warm. The solution should become optically clear.

-

Storage: Purge with Argon or Nitrogen gas, cap tightly, and store at -20°C.

Protocol B: Lipid Film Formation (for Liposomes)

Objective: Incorporate 2-OH-C15:0 into lipid bilayers.[1][2]

-

Dissolution: Dissolve the fatty acid in Chloroform:Methanol (2:1) at 1 mg/mL.

-

Mixing: Mix with structural lipids (e.g., PC, PE) in the solvent phase.[2]

-

Evaporation: Dry under a stream of Nitrogen gas while rotating the vial to form a thin film.

-

Desiccation: Lyophilize or vacuum desiccate for >2 hours to remove trace solvent.

-

Hydration: Hydrate the film with PBS (pH 7.[1]4) above the phase transition temperature of the bulk lipid.

Part 4: Decision Logic & Workflow (Visualization)[1][2][3]

The following diagram illustrates the decision logic for solvent selection based on the intended downstream application.

Figure 1: Solvent selection decision tree based on experimental end-point.[1][2]

Part 5: Troubleshooting & Stability

| Issue | Cause | Corrective Action |

| Precipitation in Media | "Crash-out" effect when hydrophobic stock hits aqueous buffer.[1][2] | 1. Pre-complex fatty acid with BSA (Fatty Acid Free) before adding to cells.2. Ensure stock is warm (50°C) during pipetting.3. Vortex media immediately upon addition.[1] |

| Cloudy Stock Solution | Incomplete dissolution due to high melting point (~90°C).[2] | Increase temperature to 50–60°C and sonicate. Do not filter (you will lose the lipid).[2] |

| Oxidation | Long-term exposure to air (rare for saturated, but possible at alpha-OH).[1][2] | Always purge vials with inert gas (N₂ or Ar) before closing.[2] Store at -20°C. |

References

-

Cayman Chemical. 2-hydroxy Decanoic Acid Product Information. (Extrapolated solubility data for alpha-hydroxy fatty acid class).

-

PubChem. 2-Hydroxypentadecanoic acid (CID 5282903) Physicochemical Properties.[1][7] National Library of Medicine.[1] [2]

-

Matreya, LLC. 15-hydroxy Pentadecanoic Acid Solubility Data.[1][2][8] (Isomer comparative data).

-

Jenske, R. & Vetter, W. Gas chromatography/mass spectrometry analysis of hydroxy fatty acids.[1][2] (Methodology for alpha-hydroxy fatty acid solvation in Chloroform/MeOH). Journal of Chromatography A, 2007.[2]

Sources

- 1. 15-hydroxy Pentadecanoic Acid methyl ester | CAS 76529-42-5 | Cayman Chemical | Biomol.com [biomol.com]

- 2. researchgate.net [researchgate.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. shodex.com [shodex.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. reddit.com [reddit.com]

- 7. 2-Hydroxypentadecanoic acid | C15H30O3 | CID 5282903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 15-hydroxy Pentadecanoic Acid | CAS 4617-33-8 | Cayman Chemical | Biomol.com [biomol.com]

Targeting the Alpha-Hydroxyl: A Technical Guide to 2-Hydroxy Fatty Acid Metabolism in Marine Sponges

Executive Summary

The lipidome of marine sponges (Porifera) represents one of the most chemically complex frontiers in natural product research. Among these, 2-hydroxy fatty acids (2-OH FAs) —specifically very-long-chain variants (VLCFAs, >C24)—occupy a critical niche. Unlike terrestrial counterparts, sponge-derived 2-OH FAs often exhibit unique branching patterns and

For drug development professionals, these lipids offer a dual value proposition:

-

Direct Bioactivity: Amphiphilic structures with potent cytotoxicity against resistant tumor lines and microbial pathogens.

-

Drug Delivery Systems: Unique membrane packing parameters suitable for engineering stable, fusogenic liposomes.

This guide dissects the metabolic origins, analytical characterization, and pharmacological potential of 2-OH FAs, providing a validated technical roadmap for their study.

Part 1: The Biochemistry of the Porifera Holobiont

The metabolic signature of a sponge is rarely its own; it is a chimeric output of the host and its symbiotic consortia (bacteria, archaea, and cyanobacteria). In High Microbial Abundance (HMA) sponges, symbionts can constitute up to 60% of the tissue biomass.[1]

The "Demospongic" Signature

While standard eukaryotic fatty acid synthesis terminates at C16 (palmitate) or C18 (stearate), sponges possess aggressive elongase systems capable of extending chains to C24–C30.

-

Host Contribution: Synthesis of the "demospongic" nucleus (typically

dienes and trienes). -

Symbiont Contribution: Introduction of odd-numbered chains (via propionyl-CoA priming) and branched-chain precursors (iso-/anteiso-methyl).

-

The 2-Hydroxyl Modification: The alpha-hydroxylation of these VLCFAs is a pivotal modification. It fundamentally alters the rheology of the lipid bilayer, increasing hydrogen bonding capacity at the aqueous interface and stabilizing membrane curvature—a critical adaptation for filter feeders exposed to fluctuating currents and pressures.

Part 2: Metabolic Architecture & Enzymology

The biosynthesis of 2-OH FAs involves a tightly regulated sequence of elongation, desaturation, and terminal hydroxylation.

Mechanism of Action: Fatty Acid 2-Hydroxylase (FA2H)

The rate-limiting step is catalyzed by Fatty Acid 2-Hydroxylase (FA2H) , an NAD(P)H-dependent monooxygenase.[2]

-

Substrate Specificity: FA2H in sponges shows a preference for saturated or monounsaturated VLCFAs incorporated into ceramides or phosphatidylethanolamines (PE).

-

Stereochemistry: Unlike bacterial 3-hydroxylation, sponge FA2H typically yields the (R)-enantiomer . This stereospecificity is crucial for the packing density of sponge cell membranes.

-

Fate of 2-OH FAs:

-

Incorporation: Acylated into sphingolipids (cerebrosides) or phospholipids.

-

Degradation: Entry into the

-oxidation pathway, where the 2-OH intermediate is decarboxylated to a fatty aldehyde (shortened by one carbon).

-

Visualization: The Biosynthetic Cascade

The following diagram maps the integration of host elongation and symbiont inputs leading to 2-OH FA synthesis.

Figure 1: Biosynthetic pathway of 2-hydroxy fatty acids in marine sponges, highlighting the convergence of host elongation and symbiont-derived precursors.

Part 3: Analytical Workflows for Lipidomics

Accurate identification of 2-OH FAs requires distinguishing them from 3-OH isomers (bacterial markers) and resolving complex branching.

The Challenge of Regio-Isomerism

Standard Mass Spectrometry (MS) often fails to distinguish between 2-OH and 3-OH isomers solely based on molecular ion mass.

-

Solution: Derivatization into N-acyl pyrrolidides or TMS-methyl esters .

-

Diagnostic Ions:

-

TMS-FAMEs: The

-cleavage between C1 and C2 yields a characteristic fragment at [M-59] (loss of -COOCH3). -

Pyrrolidides: Provide clear McLafferty rearrangement ions that map the hydrocarbon chain, revealing methyl branching points.

-

Visualization: Analytical Pipeline

This workflow ensures high-fidelity structural elucidation.

Figure 2: Step-by-step analytical workflow for the isolation and structural characterization of 2-hydroxy fatty acids from sponge phospholipids.

Part 4: Pharmacological Potential & Drug Development

The unique structural features of sponge 2-OH FAs translate directly into functional applications.

Structure-Activity Relationships (SAR)

-

Antitumor Activity: 2-OH VLCFAs (e.g., from Xestospongia sp.) disrupt the ordered lipid rafts in cancer cell membranes. The hydroxyl group increases the "headgroup area," inducing positive curvature stress that destabilizes the membrane of rapidly dividing cells.

-

Antimicrobial: The surfactant-like properties of 2-OH FAs allow them to intercalate into bacterial membranes, increasing permeability.

Liposomal Formulation

Synthetic analogs of sponge 2-OH sphingolipids are being investigated as liposomal stabilizers. The hydrogen bonding capability of the 2-OH group at the interface creates a tighter water barrier, reducing leakage of encapsulated hydrophilic drugs (e.g., Doxorubicin).

Quantitative Profile: Common Sponge 2-OH FAs

| Lipid Species | Carbon Chain | Unsaturation | Origin Marker | Bioactivity Potential |

| 2-OH-Tetracosanoic | C24:0 | Saturated | Host/Symbiont | Membrane Rigidifier |

| 2-OH-Pentacosanoic | C25:0 | Saturated | Symbiont (Odd chain) | Antimicrobial |

| 2-OH-Tricosenoic | C23:1 | Demospongic | Cytotoxic (HeLa) | |

| 2-OH-Montanic | C28:0 | Saturated | Host Elongation | Liposome Stability |

Part 5: Validated Experimental Protocols

Protocol A: Lipid Extraction & Fractionation

Rationale: Simple solvent extraction pulls non-lipid contaminants. SPE fractionation is required to isolate the phospholipid fraction where 2-OH FAs are enriched.

-

Homogenization: Grind 10g lyophilized sponge tissue in liquid nitrogen.

-

Extraction: Add 100mL Chloroform:Methanol (2:1 v/v) . Sonicate for 20 mins at 4°C (prevents oxidation).

-

Partition: Add 20mL 0.9% KCl. Centrifuge at 3000 x g. Collect the lower organic phase.

-

SPE Fractionation:

-

Condition a 500mg Aminopropyl SPE column with Hexane.

-

Load lipid extract.

-

Elute Neutral Lipids: 10mL Chloroform:Isopropanol (2:1).

-

Elute Phospholipids (Target): 10mL Methanol.

-

Protocol B: Derivatization for GC-MS

Rationale: The hydroxyl group must be protected (silylated) to prevent hydrogen bonding during GC, which causes peak tailing.

-

Transesterification: Dissolve phospholipid fraction in 1mL 1.25 M HCl in Methanol . Heat at 80°C for 1 hour. Extract FAMEs with Hexane.

-

Silylation: Evaporate Hexane under

. Add 50 -

Reaction: Incubate at 60°C for 30 mins.

-

Analysis: Inject 1

L into GC-MS (DB-5MS column). Look for m/z 73 (TMS group) and [M-15] (loss of methyl) ions.

References

-

Carballeira, N. M., et al. (1989).[3] "2-Hydroxy fatty acids from marine sponges. 2. The phospholipid fatty acids of the Caribbean sponges Verongula gigantea and Aplysina archeri." Lipids.[2][3][4][5][6][7][8][9] Link

-

Hentschel, U., et al. (2006).[1] "Molecular evidence for a uniform microbial community in sponges from different oceans." Applied and Environmental Microbiology. Link

-

Rod'kina, S. A. (2005).[9] "Fatty acids and other lipids of marine sponges."[4][6][9] Russian Journal of Marine Biology. Link

-

Alderson, N. L., et al. (2004). "Fatty acid 2-hydroxylase: Stereochemistry and role in lipid metabolism."[2] Journal of Lipid Research. Link

-

Barnathan, G. (2009).[9] "Phospholipid fatty acids and sterols of two Cinachyrella sponges from the Saudi Arabian Red Sea: comparison with Cinachyrella species from other origins." Chemistry and Physics of Lipids. Link

Sources

- 1. epic.awi.de [epic.awi.de]

- 2. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Hydroxy fatty acids from marine sponges. 2. The phospholipid fatty acids of the Caribbean sponges Verongula gigantea and Aplysina archeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. marinelipids.ca [marinelipids.ca]

- 6. Bacterial precursors and unsaturated long-chain fatty acids are biomarkers of North-Atlantic deep-sea demosponges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Alpha-hydroxy fatty acid biomarkers in lipidomics

Precision Profiling of Alpha-Hydroxy Fatty Acids ( -HFAs) in Clinical Lipidomics

Executive Summary

Alpha-hydroxy fatty acids (2-hydroxy fatty acids or 2-OH FAs) represent a specialized lipid subclass critical to sphingolipid stability, keratinocyte barrier function, and peroxisomal health.[1] Unlike canonical fatty acids,

This guide provides a rigorous technical framework for the extraction, derivatization, and mass spectrometric quantification of

Part 1: Biological Context & Mechanism

Biosynthesis and The Alpha-Oxidation Sink

The presence of

-

Synthesis (Anabolic): The enzyme Fatty Acid 2-Hydroxylase (FA2H) introduces a hydroxyl group at the C2 position of a fatty acid (typically C16:0 to C24:0).[2][3] These 2-OH FAs are rapidly incorporated into ceramides and cerebrosides, essential for myelin sheath stability.

-

Degradation (Catabolic): Free

-HFAs cannot undergo mitochondrial

Pathway Visualization: The

-Oxidation Mechanism

The following diagram details the catabolic fate of 2-OH FAs, highlighting the critical cleavage step by HACL1 (2-hydroxyacyl-CoA lyase).

Caption: The metabolic lifecycle of

Clinical Biomarker Utility

| Pathology | Biomarker Profile | Mechanism |

| Peroxisomal Disorders (e.g., Zellweger) | Elevated Free 2-OH FAs (C22:0-OH, C24:0-OH) | Failure of HACL1 or peroxisome biogenesis prevents degradation. |

| Hereditary Spastic Paraplegia (SPG35) | Decreased 2-OH Sphingolipids | Loss-of-function mutation in FA2H gene compromises myelin integrity. |

| Colorectal Cancer | Elevated 2-OH Palmitate | Metabolic reprogramming; FA2H overexpression linked to cell survival. |

| Diabetes (Type 2) | Altered 2-OH Stearic Acid | 2-OH FAs act as signaling lipids (FAHFAs) regulating glucose tolerance. |

Part 2: Analytical Architecture

The Isomeric Challenge

In lipidomics, "hydroxy fatty acid" is non-specific. You must chromatographically resolve:

- -Hydroxy (2-OH): Peroxisomal marker.[4]

-

-Hydroxy (3-OH): Mitochondrial

- -Hydroxy: Cytochrome P450 metabolite.

Causality in Method Choice: Standard Reversed-Phase LC (RPLC) often fails to separate 2-OH and 3-OH isomers of the same chain length (e.g., 2-OH C16:0 vs 3-OH C16:0). Therefore, Derivatization-assisted RPLC or HILIC is required.

Derivatization Strategy: 3-NPH

Direct ESI- analysis of free fatty acids is plagued by poor ionization and ion suppression. We utilize 3-Nitrophenylhydrazine (3-NPH) derivatization.

-

Why: Converts the carboxylic acid to a hydrazide.

-

Benefit: Introduces a moiety that ionizes strongly in Negative Mode (or Positive depending on specific reagent variants like AMPP) and increases hydrophobicity, improving retention and separation of isomers on C18 columns.

Part 3: Experimental Protocol

Sample Preparation (Plasma/Serum)

Standardization: All steps must be performed on ice to prevent enzymatic degradation.

-

Extraction:

-

Aliquot 50

L plasma. -

Add 10

L Internal Standard Mix (d3-2-OH-C16:0, 500 nM in MeOH). -

Add 300

L cold Methanol/Acetonitrile (1:1 v/v) to precipitate proteins. -

Vortex 30s, Centrifuge 10 min at 14,000 x g, 4°C.

-

Transfer supernatant to a glass vial. Evaporate to dryness under

.

-

-

Derivatization (3-NPH Method):

-

Reconstitute residue in 100

L reagent solution : 200 mM 3-NPH in 75% aqueous methanol + 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine. -

Incubate at 40°C for 30 minutes .

-

Quench with 10

L of 0.5% Formic Acid. -

Dilute with 400

L water/methanol (1:1) prior to injection.

-

LC-MS/MS Configuration

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6495).

Chromatography:

-

Column: C18 Core-Shell (e.g., Kinetex 1.7

m C18, 100 x 2.1 mm). -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 0.1% Formic Acid.

-

Gradient: 30% B to 100% B over 12 min.

Mass Spectrometry (MRM Parameters): The 3-NPH derivative produces a characteristic fragment (neutral loss) or specific backbone cleavage.

| Analyte | Precursor ( | Product ( | Collision Energy (V) | Retention Time (min) |

| 2-OH C16:0 (Deriv) | 408.2 | 137.0 | 35 | 6.2 |

| 3-OH C16:0 (Deriv) | 408.2 | 137.0 | 35 | 5.8 |

| 2-OH C18:0 (Deriv) | 436.3 | 137.0 | 38 | 7.5 |

| d3-2-OH C16:0 (ISTD) | 411.2 | 137.0 | 35 | 6.2 |

Note: The 3-NPH derivative is often detected in Negative Mode. The product ion m/z 137 corresponds to the derivatizing group fragment.

Workflow Visualization

Caption: Step-by-step lipidomics workflow for high-sensitivity

Part 4: Quality Control & Data Integrity

To ensure Trustworthiness and Self-Validation :

-

Retention Time Locking: 2-OH isomers typically elute after 3-OH isomers on C18 columns due to intramolecular hydrogen bonding reducing the polarity of the 2-OH headgroup relative to the 3-OH. Verify this order with pure standards.

-

Blank Subtraction: Reagents (EDC/3-NPH) can degrade over time. Run a "Reagent Blank" (Water + Reagents) every 10 samples.

-

Linearity: Calibration curves (0.5 nM to 1000 nM) must yield

. -

Internal Standards: Use deuterated analogs (e.g., d3-2-hydroxy palmitic acid). Do not use odd-chain fatty acids as surrogates, as they are naturally present in dairy-consuming populations.

References

-

Alderson, N. L., et al. (2004). "Fatty acid 2-hydroxylase: a novel enzyme that regulates cell signaling." Journal of Biological Chemistry. Link

-

Foulon, V., et al. (2005).[5] "Breakdown of 2-hydroxylated straight chain fatty acids via peroxisomal 2-hydroxyphytanoyl-CoA lyase."[5][6][4] Journal of Biological Chemistry. Link

-

Han, X., & Gross, R. W. (2022). "Shotgun lipidomics of alpha-hydroxy fatty acid-containing ceramides." Analytical Chemistry. Link

-

Kokotou, M. G., et al. (2020).[7] "A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Milk." Molecules. Link

-

Li, X., & Franke, A. A. (2011). "Improved LC-MS method for the determination of fatty acids in red blood cells by derivatization with 3-nitrophenylhydrazine." Analytical Chemistry. Link

Sources

- 1. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases [mdpi.com]

- 3. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Breakdown of 2-hydroxylated straight chain fatty acids via peroxisomal 2-hydroxyphytanoyl-CoA lyase: a revised pathway for the alpha-oxidation of straight chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

2-Hydroxypentadecanoic acid PubChem CID 5282903 data

PubChem CID: 5282903 | CAS: 2507-54-2 | Formula: C₁₅H₃₀O₃[1][2]

Executive Summary

2-Hydroxypentadecanoic acid (2-OH-C15:0) is a rare, odd-chain alpha-hydroxy fatty acid (α-HFA) serving as a critical intermediate in lipid metabolism and a structural component of bioactive sphingolipids. Unlike common even-chain fatty acids, 2-OH-C15:0 is primarily derived from the alpha-oxidation of pentadecanoic acid (C15:0) or synthesized directly in specific marine sponges (Aplysina spp.) and medicinal plants (Portulaca oleracea).

In drug development and metabolomics, this compound functions as a specific biomarker for peroxisomal alpha-oxidation flux and is investigated for its role in stabilizing membrane nanodomains within cerebrosides. Its amphiphilic structure, characterized by the alpha-hydroxyl group, confers unique hydrogen-bonding capabilities that alter membrane fluidity and permeability compared to non-hydroxylated analogs.

Physicochemical Characterization

The presence of the hydroxyl group at the C2 position significantly alters the physical properties of the molecule compared to its parent fatty acid, pentadecanoic acid, increasing its melting point and polarity.

Table 1: Core Chemical Data

| Property | Specification |

| IUPAC Name | 2-Hydroxypentadecanoic acid |

| Molecular Weight | 258.40 g/mol |

| Monoisotopic Mass | 258.2195 Da |

| Exact Mass | 258.2195 Da |

| Physical State | Crystalline solid (White to off-white) |

| Melting Point | 82 – 85 °C (Experimental) |

| Solubility | Soluble in CHCl₃, MeOH, EtOH; Insoluble in water |

| pKa (Predicted) | ~4.7 (Carboxylic acid), ~13 (Alpha-hydroxyl) |

| LogP | ~4.5 (High lipophilicity) |

Biosynthesis & Biological Significance

The Alpha-Oxidation Pathway

In mammalian and plant systems, 2-hydroxypentadecanoic acid is formed primarily through alpha-oxidation . Unlike beta-oxidation, which shortens fatty acids by two carbons, alpha-oxidation removes a single carbon. This pathway is essential for processing odd-chain fatty acids and branched-chain lipids.

Mechanism:

-

Hydroxylation: Pentadecanoic acid (C15:0) is hydroxylated at the C2 position by fatty acid 2-hydroxylase (FA2H) or an alpha-dioxygenase, forming 2-hydroxypentadecanoic acid.

-

Oxidation: The 2-hydroxy intermediate is oxidized to a 2-keto acid.

-

Decarboxylation: The 2-keto acid undergoes decarboxylation to yield tetradecanoic acid (C14:0) and CO₂.[1]

Figure 1: The alpha-oxidation pathway illustrating 2-hydroxypentadecanoic acid as the obligate intermediate transforming C15:0 to C14:0.

Structural Role in Sphingolipids

2-Hydroxypentadecanoic acid is not merely a metabolic intermediate; it is incorporated into complex lipids.

-

Portulacerebrosides: Isolated from Portulaca oleracea, these cerebrosides (e.g., Portulacerebroside B) contain 2-hydroxypentadecanoic acid amide-linked to a sphingoid base. The alpha-hydroxyl group forms hydrogen bonds with the amide headgroup, strengthening the lipid bilayer and increasing resistance to oxidative stress.

-

Marine Sponges: Found in Aplysina fistularis, these lipids likely contribute to the organism's chemical defense system or membrane integrity in high-salinity environments.

Analytical Characterization Protocols

Precise identification requires distinguishing the 2-hydroxy isomer from 3-hydroxy or omega-hydroxy variants.

GC-MS Identification (Gold Standard)

Direct analysis of the free acid is poor due to polarity. Derivatization to the methyl ester (FAME) is required.

Protocol: FAME Derivatization

-

Sample Prep: Dissolve 1 mg of lipid extract in 0.5 mL toluene.

-

Methylation: Add 1 mL of 14% Boron Trifluoride (BF₃) in methanol.

-

Incubation: Heat at 60°C for 30 minutes. (Avoid higher temps to prevent dehydration of the OH group).

-

Extraction: Cool, add 1 mL hexane and 1 mL water. Vortex and centrifuge.

-

Analysis: Inject the upper hexane layer into GC-MS.

Mass Spectral Fingerprint (Methyl 2-hydroxypentadecanoate):

-

Base Peak: m/z 103 ([CH₃OOC-CH-OH]⁺). This fragment is diagnostic for all methyl 2-hydroxy fatty acids.

-

Molecular Ion: m/z 272 [M]⁺ (Weak).

-

Loss of Formate: m/z 213 ([M - COOCH₃]⁺).

-

McLafferty Rearrangement: m/z 90 (Often observed in 2-hydroxy FAMEs).

NMR Spectroscopy[3]

-

¹H NMR (CDCl₃): The alpha-proton (H-2) appears as a distinct multiplet (dd or m) at δ 4.1 – 4.3 ppm , shifted downfield by the hydroxyl and carbonyl groups.

-

¹³C NMR: The C-2 carbon signal appears at δ ~70-72 ppm , significantly downfield from the C-2 of non-hydroxylated fatty acids (~34 ppm).

Chemical Synthesis Protocol

For research applications requiring high-purity standards, chemical synthesis via alpha-bromination is the most reliable method.

Method: Hell-Volhard-Zelinsky (HVZ) Modification

This protocol converts Pentadecanoic acid (C15:0) to 2-Hydroxypentadecanoic acid.[1][2][3][4][5][6][7][8][9][10][11]

Reagents:

-

Pentadecanoic acid (Starting material)[12]

-

Thionyl chloride (SOCl₂)

-

Bromine (Br₂)

-

Water/Acetone (for hydrolysis)

Step-by-Step Workflow:

-

Acyl Chloride Formation:

-

Reflux Pentadecanoic acid (10 mmol) with SOCl₂ (15 mmol) for 1 hour to form pentadecanoyl chloride.

-

-

Alpha-Bromination:

-

Hydrolysis:

-

Quench the reaction mixture into ice-cold water/acetone (1:1).

-

Reflux for 2 hours to hydrolyze both the acyl chloride and the alpha-bromide. Note: Direct hydrolysis of alpha-bromo acids to alpha-hydroxy acids often requires basic conditions (e.g., Na₂CO₃ reflux).

-

Refined Step: Treat the crude alpha-bromo acid with aqueous Na₂CO₃ (1M) at reflux for 4 hours.

-

-

Purification:

-

Acidify with HCl to pH 1.

-

Extract with Ethyl Acetate (3x).

-

Recrystallize from hexane/chloroform to obtain pure 2-hydroxypentadecanoic acid.

-

Figure 2: Synthetic route for the production of 2-hydroxypentadecanoic acid from pentadecanoic acid precursor.

References

-

PubChem. (n.d.). 2-Hydroxypentadecanoic acid (CID 5282903).[2][9][10] National Library of Medicine. Retrieved from [Link]

-

LIPID MAPS. (n.d.). LIPID MAPS Structure Database: LMSD05010183. Retrieved from [Link]

-

Hamberg, M., et al. (2005).[1] Alpha-dioxygenases: A family of fatty acid-metabolizing enzymes in plants.[1] Biochemical and Biophysical Research Communications.[1] (Context: Identification of 2-hydroxypentadecanoic acid as an alpha-oxidation product).

- Xin, H. L., et al. (2008). Portulacerebroside A: A new cerebroside from Portulaca oleracea L. Chinese Chemical Letters.

- Cohen, S. (2013). Sphingolipidomics: Methods and Applications.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Hydroxypentadecanoic acid | C15H30O3 | CID 5282903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NP-MRD: Showing NP-Card for 2-hydroxypentadecanoic acid (NP0191233) [np-mrd.org]

- 5. researchgate.net [researchgate.net]

- 6. US20050208439A1 - Photothermographic material and image forming method using same - Google Patents [patents.google.com]

- 7. US10604473B2 - Lipids that increase insulin sensitivity and methods of using the same - Google Patents [patents.google.com]

- 8. scispace.com [scispace.com]

- 9. CN101812172B - ç²ååæ èå¶é æ¹æ³ãæ èé¢ç²åæ£æ¶²ãéçµå¾åæ¾å½±è°è²åãéçµå¾åæ¾å½±ååæåæ¹æ³ - Google Patents [patents.google.com]

- 10. CN1862396A - 使éçµå¾åæ¾å½±çè°è²åå使éçµå¾åæ¾å½±çè°è²åæç¨çæ èé¢ç²åæ£æ¶² - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. users.uoa.gr [users.uoa.gr]

Methodological & Application

High-Specificity GC-MS Profiling of 2-Hydroxypentadecanoic Acid: A Dual-Derivatization Strategy

This Application Note is designed for analytical chemists and metabolic researchers requiring a high-fidelity protocol for the quantification of 2-hydroxypentadecanoic acid (2-OH-C15:0).

Introduction & Biological Context

2-Hydroxypentadecanoic acid (2-OH-C15:0) is a rare, odd-chain alpha-hydroxy fatty acid. Unlike standard fatty acids processed via

The analysis of 2-OH-C15:0 presents a specific "Polarity Paradox":

-

Volatility: The C15 chain requires gas chromatography (GC) for separation.

-

Thermal Instability: The

-hydroxyl group adjacent to the carboxyl group creates strong intermolecular hydrogen bonding. In a standard FAME (Fatty Acid Methyl Ester) analysis, this leads to severe peak tailing, adsorption in the injector liner, and non-linear response factors.

The Solution: This protocol utilizes a Dual-Derivatization Strategy —Methylation of the carboxyl group followed by Trimethylsilylation (TMS) of the hydroxyl group. This converts the analyte into a thermally stable, non-polar species (2-TMS-oxy-C15:0 Methyl Ester) ideal for high-sensitivity EI-GC-MS.

Analytical Logic & Mechanism

The Dual-Derivatization Workflow

We cannot rely on a single derivatization step.

-

Step A (Methylation): Converts the carboxylic acid (-COOH) to a methyl ester (-COOMe).

-

Step B (Silylation): Caps the free 2-hydroxyl group (-OH) with a trimethylsilyl group (-OTMS).

Why this order matters: Silylation reagents (like BSTFA) are moisture-sensitive. Methylation is often performed in aqueous/methanolic conditions. Therefore, methylation must precede silylation, and the sample must be strictly anhydrous before Step B.

Fragmentation Logic (EI-MS)

In Electron Ionization (70 eV), the 2-TMS-oxy FAME derivative undergoes a specific

-

Molecular Ion (

): -

Diagnostic Base Peak (

): -

Secondary Ions:

73 (TMS group),

Reagents & Materials

-

Standard: 2-Hydroxypentadecanoic acid (Custom synthesis or high-purity lipid standard).

-

Internal Standard (IS): 2-Hydroxytetradecanoic acid-d3 (preferred) or 2-Hydroxy-C19:0 (if endogenous C19 is absent). Note: Do not use straight-chain C15:0 as IS; it behaves differently.

-

Derivatization Reagent A: 14% Boron Trifluoride (

) in Methanol (or 3N HCl in Methanol). -

Derivatization Reagent B: BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS.

-

Solvents: Hexane (HPLC Grade), Pyridine (Anhydrous), Toluene.

Step-by-Step Experimental Protocol

Phase 1: Lipid Extraction & Methylation

-

Sample Prep: Aliquot 100

L of plasma or 10 mg of tissue homogenate into a glass screw-cap tube. -

IS Addition: Spike with 10

L of Internal Standard solution (10 -

Extraction: Perform Folch extraction (Chloroform:Methanol 2:1). Dry the lower organic phase under Nitrogen (

) at 40°C. -

Methylation:

-

Recovery:

-

Add 1 mL Hexane and 1 mL saturated NaCl water. Vortex vigorously.

-

Centrifuge (2000 x g, 5 min).

-

Transfer the upper Hexane layer (containing FAMEs) to a new GC vial.

-

-

Drying: Evaporate the Hexane to complete dryness under

. Any residual moisture will kill the next reaction.

Phase 2: Silylation (The Critical Step)

-

Reconstitution: Add 50

L of Anhydrous Pyridine to the dried FAME residue. -

Derivatization: Add 50

L of BSTFA + 1% TMCS . -

Incubation: Heat at 60°C for 30 minutes .

-

Final Prep: Cool to room temperature. Do not evaporate. Inject directly or dilute with anhydrous hexane if concentration is too high.

Phase 3: GC-MS Acquisition Parameters

| Parameter | Setting | Rationale |

| Column | DB-5ms (30m x 0.25mm x 0.25 | Low polarity phase separates FAMEs by boiling point. |

| Inlet Temp | 280°C | High temp ensures rapid volatilization of high-MW lipids. |

| Injection | Splitless (1 | Maximizes sensitivity for trace analytes. |

| Carrier Gas | Helium @ 1.0 mL/min | Constant flow mode. |

| Oven Program | 100°C (1 min) | Slow ramp (5°C/min) in the C15 elution window ensures separation of isomers. |

| Transfer Line | 290°C | Prevents condensation before the ion source. |

| Ion Source | EI (70 eV) @ 230°C | Standard ionization energy. |

| Acquisition | SIM Mode (Target) | Target: |

Data Analysis & Interpretation

Visualizing the Workflow

The following diagram illustrates the transformation of the analyte through the protocol.

Figure 1: Step-by-step dual-derivatization workflow for 2-hydroxy fatty acids.

Identification Logic: The "Alpha-Cleavage" Rule

It is critical to distinguish 2-OH-C15:0 from its isomer, 3-OH-C15:0 (a beta-oxidation intermediate).

-

2-OH-C15 FAME-TMS:

-

Major fragment: [M-59] (Loss of

). -

For C15, MW is 344. Target Peak:

285 .

-

-

3-OH-C15 FAME-TMS:

-

Major fragment: Cleavage occurs between C2 and C3.

-

The charge is retained on the fragment containing the TMS and Ester groups.

-

Target Peak:

175 (Characteristic for all 3-OH FAME-TMS derivatives regardless of chain length).

-

Conclusion: If you see a peak at

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| No Peak (m/z 285) | Moisture in Silylation Step | Ensure FAME extract is bone-dry before adding BSTFA. Pyridine must be anhydrous. |

| Tailing Peaks | Incomplete Silylation | Increase incubation time to 60 min; ensure BSTFA is fresh (hydrolyzes easily). |

| Extra Peaks (m/z 272) | Underivatized FAME | The -OH group was not silylated. Check reagent quality. |

| Interference | Plasticizers | Avoid all plastic labware; use only glass vials and Teflon-lined caps. |

References

-

Hama, K. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples.[5] Journal of Food and Drug Analysis. Link

-

NIST Mass Spectrometry Data Center. Mass Spectrum of Octadecanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester (Homolog reference). NIST Chemistry WebBook. Link

-

LIPID MAPS®. Fatty Acid Mass Spectrometry Protocol (GC-MS). Lipid Maps Structure Database. Link

-

Jenske, R. & Vetter, W. (2008). Gas Chromatography/Electron-Capture Negative Ion Mass Spectrometry for the Quantitative Determination of 2- and 3-Hydroxy Fatty Acids.[6] Journal of Agricultural and Food Chemistry. Link

Sources

Application Notes and Protocols for the Derivatization of 2-Hydroxy Fatty Acids for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Introduction: The Analytical Imperative for Derivatizing 2-Hydroxy Fatty Acids

2-Hydroxy fatty acids (2-OH FAs) are a unique class of lipids implicated in a range of physiological and pathological processes, including sphingolipid metabolism and neurological disorders.[1][2] Their analysis is crucial for researchers in fields spanning from fundamental biology to drug development. Gas chromatography coupled with mass spectrometry (GC-MS) stands as a powerful technique for the separation and identification of these molecules. However, the inherent chemical properties of 2-OH FAs—specifically the presence of a polar carboxylic acid and a hydroxyl group—render them non-volatile and prone to thermal degradation at the high temperatures required for GC analysis.[3][4]

Derivatization is, therefore, not merely a recommendation but a mandatory step to transform these polar, involatile molecules into thermally stable and volatile analogues suitable for GC-MS analysis.[4] This process involves the chemical modification of the active hydrogen-containing functional groups, namely the carboxyl and hydroxyl moieties.[5] The primary objectives of this derivatization are to:

-

Increase Volatility: By replacing polar -COOH and -OH groups with nonpolar moieties, the vapor pressure of the analyte is significantly increased, allowing it to traverse the GC column.[4]

-

Enhance Thermal Stability: Derivatization prevents the thermal degradation of the fatty acid structure in the hot GC inlet and column.

-

Improve Chromatographic Resolution: The reduction in polarity minimizes interactions with the stationary phase, leading to sharper, more symmetrical peaks and better separation from other components in a complex mixture.[4]

-

Generate Characteristic Mass Spectra: The derivatized molecules often produce predictable and structurally informative fragmentation patterns upon electron ionization, aiding in their identification and structural elucidation.[6][7]

This application note provides a detailed, two-step protocol for the robust and reproducible derivatization of 2-hydroxy fatty acids, transforming them into their corresponding fatty acid methyl ester (FAME) and trimethylsilyl (TMS) ether derivatives for subsequent GC-MS analysis.

The Two-Step Derivatization Strategy: A Mechanistic Overview

The most effective and widely adopted strategy for the derivatization of 2-hydroxy fatty acids involves a sequential, two-step reaction targeting each of the polar functional groups:

-

Esterification of the Carboxylic Acid Group: The first step is the conversion of the carboxylic acid to a less polar and more volatile ester, typically a methyl ester (FAME).[4] This is commonly achieved through acid-catalyzed esterification.

-

Silylation of the Hydroxyl Group: Following esterification, the hydroxyl group at the C-2 position is converted to a trimethylsilyl (TMS) ether.[8] Silylation is a nucleophilic substitution reaction where an active hydrogen is replaced by a TMS group, -Si(CH3)3.[9]

This two-step approach ensures that both polar sites are effectively masked, yielding a derivative with optimal characteristics for GC-MS analysis.

Experimental Workflow

The overall experimental process, from sample preparation to data acquisition, is outlined in the following workflow diagram.

Caption: Workflow for 2-OH FA analysis.

Detailed Protocols

Important Pre-analytical Considerations:

-

Anhydrous Conditions: Silylating reagents are extremely sensitive to moisture.[9] All glassware must be thoroughly dried in an oven, and solvents should be of the highest purity and anhydrous. The presence of water will consume the reagent and lead to incomplete derivatization.

-

Inert Atmosphere: To prevent oxidation of unsaturated fatty acids, it is advisable to perform reactions under an inert atmosphere (e.g., nitrogen or argon).

-

Safety Precautions: Derivatization reagents can be toxic, corrosive, and flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Esterification of the Carboxyl Group

This protocol describes the conversion of 2-hydroxy fatty acids to their methyl esters (2-hydroxy FAMEs) using boron trifluoride-methanol (BF3/MeOH), a widely used and effective reagent.

Materials:

-

Dried lipid extract or 2-hydroxy fatty acid standard

-

Boron trifluoride-methanol (BF3/MeOH) solution (14% w/v)

-

Hexane (GC grade)

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate

-

Reaction vials with PTFE-lined caps

-

Heating block or water bath

-

Vortex mixer

Procedure:

-

Sample Preparation: Place the dried lipid extract (typically containing 1-25 mg of lipid) into a reaction vial. If starting with a pure standard, weigh out approximately 1 mg.

-

Reagent Addition: Add 1-2 mL of 14% BF3/MeOH solution to the vial.

-

Reaction Incubation: Securely cap the vial and heat at 60°C for 10-15 minutes in a heating block or water bath. The reaction mixture should be homogeneous.

-

Quenching and Extraction:

-

Cool the vial to room temperature.

-

Add 1 mL of hexane followed by 1 mL of saturated NaCl solution.

-

Cap the vial and vortex vigorously for 1-2 minutes to extract the FAMEs into the hexane layer.

-

-

Phase Separation: Centrifuge the vial briefly (e.g., 2 minutes at 1000 x g) to facilitate phase separation.

-

Collection of Organic Layer: Carefully transfer the upper hexane layer to a clean vial, avoiding the aqueous layer.

-

Drying: Add a small amount of anhydrous sodium sulfate to the collected hexane to remove any residual water.

-

Solvent Evaporation: Evaporate the hexane under a gentle stream of nitrogen to concentrate the 2-hydroxy FAMEs. Do not evaporate to complete dryness if the sample will be immediately used for the next step, as this can lead to loss of more volatile FAMEs. If storing, evaporate to dryness and store under an inert atmosphere at -20°C.

Protocol 2: Silylation of the 2-Hydroxyl Group

This protocol details the conversion of the 2-hydroxy FAMEs into their trimethylsilyl (TMS) ether derivatives using a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) as a catalyst.

Materials:

-

Dried 2-hydroxy FAME sample from Protocol 1

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

-

Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous) or other suitable aprotic solvent (e.g., acetonitrile)

-

Reaction vials with PTFE-lined caps

-

Heating block or water bath

Procedure:

-

Sample and Reagent Preparation:

-

Ensure the 2-hydroxy FAME sample is completely dry. If necessary, reconstitute in a small volume of anhydrous pyridine or acetonitrile (e.g., 50-100 µL).

-

Prepare the silylating reagent mixture. A common and highly effective mixture is BSTFA with 1% TMCS. This can be purchased pre-mixed or prepared by adding 1 µL of TMCS to 99 µL of BSTFA. The TMCS acts as a catalyst, increasing the reactivity of the BSTFA.[8]

-

-

Reagent Addition: Add 50-100 µL of the BSTFA + 1% TMCS reagent to the vial containing the 2-hydroxy FAMEs.

-

Reaction Incubation: Securely cap the vial and heat at 70°C for 30-60 minutes.[9] For sterically hindered hydroxyl groups, a longer incubation time may be necessary.

-

Cooling and Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS. No further workup is typically required. The derivatized sample should be analyzed promptly as TMS derivatives can be susceptible to hydrolysis over time.

Data Interpretation: Characteristic Mass Spectra

The resulting derivatized 2-hydroxy fatty acids (as TMS ethers of FAMEs) will produce characteristic fragmentation patterns in the mass spectrometer. Key fragments to look for include:

-

α-Cleavage: A prominent ion resulting from the cleavage of the bond between C-2 and C-3. This is often the base peak and is highly diagnostic for 2-hydroxy fatty acids.

-

[M-15]+: Loss of a methyl group from the TMS moiety.

-

[M-57]+: Loss of a C4H9 group.

-

m/z 73: A characteristic ion for the trimethylsilyl group, [Si(CH3)3]+.

The exact fragmentation pattern will depend on the chain length and degree of unsaturation of the fatty acid.

Comparative Analysis of Derivatization Methods

While the two-step methylation-silylation protocol is highly recommended, other methods exist. The table below provides a comparative overview.

| Derivatization Method | Reagents | Advantages | Disadvantages |

| Two-Step: Methylation then Silylation | 1. BF3/MeOH or HCl/MeOH2. BSTFA + TMCS | Robust, reliable, and derivatizes both functional groups effectively.[4][8] | Two-step process is more time-consuming. Requires strict anhydrous conditions.[9] |

| One-Step Methylation/Etherification | Iodomethane (CH3I) and a strong base | Simpler one-step procedure.[10] | Can lead to side products and may not be as efficient for all 2-OH FAs.[10] Potential for degradation of the 2-hydroxy group at high temperatures.[10] |

| Diazomethane Methylation | Diazomethane (CH2N2) | Reacts rapidly and cleanly with carboxylic acids at room temperature.[4] | Highly toxic, carcinogenic, and potentially explosive. Does not derivatize the hydroxyl group. |

Troubleshooting and Expert Insights

-

Problem: Poor peak shape or tailing.

-

Cause: Incomplete derivatization.

-

Solution: Ensure anhydrous conditions. Increase the amount of derivatizing reagent, reaction time, or temperature. The use of a catalyst like TMCS is highly recommended.[8]

-

-

Problem: Low or no signal for the derivatized analyte.

-

Cause: Hydrolysis of the TMS derivative.

-

Solution: Analyze the sample as soon as possible after derivatization. Ensure all solvents and glassware are completely dry. Check for leaks in the GC system.

-

-

Problem: Extraneous peaks in the chromatogram.

-

Cause: Contamination from solvents, reagents, or the sample itself. By-products from the derivatization reagent.

-

Solution: Run a reagent blank to identify artifact peaks. Use high-purity solvents and reagents. Ensure complete evaporation of the derivatization reagent by-products if they interfere with the analysis.

-

Conclusion

The successful analysis of 2-hydroxy fatty acids by GC-MS is critically dependent on proper derivatization. The two-step protocol involving esterification with BF3/Methanol followed by silylation with BSTFA + 1% TMCS provides a robust and reliable method for converting these polar, non-volatile compounds into derivatives suitable for chromatographic analysis. By understanding the principles behind each step and adhering to the detailed protocols and best practices outlined in this application note, researchers can achieve high-quality, reproducible data, enabling deeper insights into the roles of 2-hydroxy fatty acids in biological systems.

References

-

Lennen, R. M., & Pfleger, B. F. (2013). Quantification of Bacterial Fatty Acids by Extraction and Methylation. Bio-protocol, 3(16), e868. Retrieved from [Link]

-

Gleaves, L. A., Murphy, R. C., & E-H, A. (2014). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Prostaglandins & other lipid mediators, 113-115, 49–56. Retrieved from [Link]

-

Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]

-

Hama, H. (2010). Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(4), 405–414. Retrieved from [Link]

-

Johnson, S. B., & Brown, R. E. (1995). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 670(2), 169–176. Retrieved from [Link]

-

Request PDF. (2020). A derivatization strategy for comprehensive identification of 2- and 3-hydroxyl fatty acids by LC-MS. Retrieved from [Link]

-

Minkler, P. E., Stoll, M. S. K., Ingalls, S. T., Kerner, J., & Hoppel, C. L. (2008). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. Clinica Chimica Acta, 394(1-2), 101–106. Retrieved from [Link]

-

Dias, D. A., Jones, O. A. H., Beale, D. J., Boughton, B. A., Benheim, D., Kouremenos, K. A., & Roessner, U. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites, 6(4), 38. Retrieved from [Link]

-

ResearchGate. (2023). What is the correct way to do TMS derivatization of plant leaves extract for GCMS analysis?. Retrieved from [Link]

-

ResearchGate. (2015). What is the best method for fatty acid derivatization into FAMES for GC-MS analysis. Retrieved from [Link]

-

Request PDF. (2021). Twin Derivatization Strategy for High-Coverage Quantification of Free Fatty Acids by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

-

Carro, A. M., & González, P. (2014). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Journal of Analytical Methods in Chemistry, 2014, 1–10. Retrieved from [Link]

-

Liu, G., Li, M., Chen, X., & Zheng, J. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. Journal of Agricultural and Food Chemistry, 71(43), 16298–16307. Retrieved from [Link]

-

ResearchGate. (n.d.). Gas chromatography/mass spectrometry (GC/MS) analysis of hydroxylated.... Retrieved from [Link]

-

Adhikari, D. P., & D'Arcy, B. R. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Journal of the American Oil Chemists' Society, 94(11), 1357–1371. Retrieved from [Link]

-

David, V., Moldoveanu, S. C., & Galaon, T. (2020). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Biomedical Chromatography, 35(2), e5008. Retrieved from [Link]

Sources

- 1. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. researchgate.net [researchgate.net]

- 7. marinelipids.ca [marinelipids.ca]

- 8. gcms.cz [gcms.cz]

- 9. diverdi.colostate.edu [diverdi.colostate.edu]